molecular formula C13H13N3O2 B8556482 Methyl-(4-nitro-phenyl)-pyridin-4-ylmethyl-amine

Methyl-(4-nitro-phenyl)-pyridin-4-ylmethyl-amine

Cat. No.: B8556482
M. Wt: 243.26 g/mol
InChI Key: AFLRLCRLFHTIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-(4-nitro-phenyl)-pyridin-4-ylmethyl-amine is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-methyl-4-nitro-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C13H13N3O2/c1-15(10-11-6-8-14-9-7-11)12-2-4-13(5-3-12)16(17)18/h2-9H,10H2,1H3

InChI Key

AFLRLCRLFHTIQM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=NC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-methyl-4-nitroaniline (5 g, 32.9 mmol) in DMF (75 ml) was slowly added NaH (60% in mineral oil, 4.21 g, 105 mmol) at RT (Warning: important gaz evolution occurred!). The suspension was vigorously stirred at RT for 15 min then cooled to 0° C. (ice bath). 4-(Chloromethyl)pyridine hydrochloride (8.09 g, 49.3 mmol) was added carefully then the slurry was allowed to warm to RT and further stirred for 45 min. The reaction mixture was poured into water and extracted with Et2O (3×). The combined organic phases were dried over Na2SO4, filtered and evaporated to dryness to yield the crude title compound (10.13 g) as an orange solid, which was used in the next step without further purification. HPLC: AtRet=1.01 min; LC-MS: m/z 244.5 [M+H]+; 1H NMR (400 MHz, DMSO-d6): 3.23 (s, 3H), 4.82 (s, 2H), 6.77-6.83 (m, 2H), 7.17-7.22 (m, 2H), 8.02-8.08 (m, 2H), 8.49-8.54 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
8.09 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.